- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free condition, Journal of Carbohydrate Chemistry, 2008, 27(1), 1-9
Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)
92618-89-8 structure
Product Name:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
CAS 번호:92618-89-8
MF:C12H20O2
메가와트:196.286004066467
CID:817237
PubChem ID:6448
Update Time:2024-10-26
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 화학적 및 물리적 성질
이름 및 식별자
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
- D,L-ISOBORNYL ACETATE
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)
- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate
- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- NSC 163480
- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
- (+)-Acetic acid bornyl ester
- NSC-759844
- DB-066148
- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- BBL033932
- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- 5655-61-8
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-
- 2-Camphanol acetate
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
- STK079562
- CS-0313797
- NSC-163480
- 92618-89-8
- CHEMBL1439452
- NCI60_020169
- NSC163480
- MFCD00867808
- DTXSID80859098
- DB-072157
- SCHEMBL117760
- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #
- NS00009276
- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-
- AKOS005392232
- NCGC00159354-03
- NCGC00159354-06
- NSC759844
- NSC407158
- BRD-A41385909-001-01-3
- BORNYL ACETATE
- Isobornyl acetate
- VS-12345
- NCGC00159354-02
- Borneol, acetate
- 125-12-2
- endo-bornyl acetate
- AB01563199_01
- NSC-407158
- HMS3264P09
- SR-01000944256-1
- Bornyl acetic ether
- endo-2-Camphanyl ethanoate
- CCG-213841
- L-(-)-Bornyl acetate
- Pharmakon1600-01502510
- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
- SR-01000944256
-
- MDL: MFCD00077195
- 인치: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
- InChIKey: KGEKLUUHTZCSIP-UHFFFAOYSA-N
- 미소: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C
계산된 속성
- 정밀분자량: 196.146329876g/mol
- 동위원소 질량: 196.146329876g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 2
- 복잡도: 270
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 3
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.3
- 토폴로지 분자 극성 표면적: 26.3Ų
실험적 성질
- LogP: log Kow = 4.30
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |
1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |
92618-89-8 | 98% | 1kg |
¥756.00 | 2024-04-25 | |
| 1PlusChem | 1P01FP1V-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-04-20 | |
| 1PlusChem | 1P01FP1V-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$8.00 | 2024-04-20 | |
| 1PlusChem | 1P01FP1V-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$19.00 | 2024-04-20 | |
| A2B Chem LLC | AY11123-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-05-20 | |
| A2B Chem LLC | AY11123-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$7.00 | 2024-07-18 | |
| A2B Chem LLC | AY11123-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$17.00 | 2024-07-18 |
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt
참조
- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA), Synthetic Communications, 2010, 40(7), 1022-1028
합성 방법 3
반응 조건
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux
참조
- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydride, Bulletin of the Korean Chemical Society, 2008, 29(1), 76-80
합성 방법 4
반응 조건
1.1 Solvents: Chloroform
참조
- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agents, Chemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4
합성 방법 5
반응 조건
1.1 Reagents: Sulfuric acid
참조
- Camphene, Justus Liebigs Annalen der Chemie, 1905, 340, 17-63
합성 방법 6
반응 조건
1.1 Reagents: Sulfuric acid
참조
- Camphene, Berichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037
합성 방법 7
합성 방법 8
반응 조건
1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C
참조
- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,
합성 방법 9
반응 조건
1.1 9.9 s, 5 MPa, 225 °C
참조
- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31
합성 방법 10
반응 조건
1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C
참조
- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst, Angewandte Chemie, 2007, 46(33), 6284-6288
합성 방법 11
반응 조건
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
참조
- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 system, Organic Chemistry: An Indian Journal, 2013, 9(6), 244-248
합성 방법 12
반응 조건
1.1 35 min, 80 °C
참조
- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiols, Phosphorus, 2014, 189(5), 577-586
합성 방법 13
반응 조건
1.1 1.5 h, 80 °C
참조
- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiols, Comptes Rendus Chimie, 2014, 17(2), 164-170
합성 방법 14
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt
참조
- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
참조
- Solvent-free Acetylation Procedure, Organic Preparations and Procedures International, 2021, 53(6), 590-594
합성 방법 16
반응 조건
참조
- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditions, Linchan Huaxue Yu Gongye, 1990, 10(4), 241-7
합성 방법 17
반응 조건
참조
- Effect of organic base on one-step acylation of camphene, Huaxue Shiji, 2003, 25(1), 33-34
합성 방법 18
반응 조건
참조
- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalysts, Nihon Yukagakkaishi, 1997, 46(5), 583-587
합성 방법 19
반응 조건
참조
- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorate, Synthetic Communications, 1992, 22(7), 1087-94
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials
- Camphor
- DL-Camphene
- 1-acetyl-3-benzylimidazolium bromide
- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate 관련 문헌
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Danlei Xiang Nanoscale, 2021,13, 5497-5506
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) 관련 제품
- 76-49-3(Bornyl acetate)
- 2623-23-6(Menthyl acetate)
- 76-50-6(Bornyl isovalerate)
- 77-54-3((+)-cedryl acetate)
- 89-48-5((±)-Menthyl Acetate)
- 2756-56-1(Isobornyl propanoate)
- 5726-19-2(2-Methylcyclohexyl Acetate)
- 7779-73-9(Isobornyl isovalerate)
- 125-12-2(isobornyl acetate)
- 88-41-5(2-Tert-Butylcyclohexyl acetate)
추천 공급업체
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
중국 공급자
대량
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량